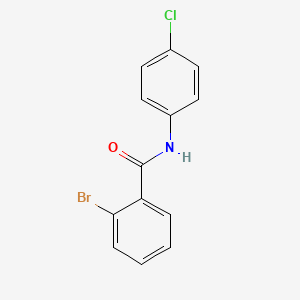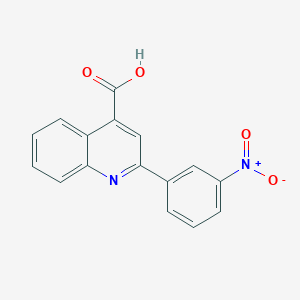![molecular formula C21H34N2O5SSi B1593870 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]- CAS No. 70880-05-6](/img/structure/B1593870.png)
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]-
Descripción general
Descripción
“1-Naphthalenesulfonamide, 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]-” is a chemical compound that is used extensively in scientific research. It is also known as DNSA or Dansyl amide . Its unique properties make it suitable for various applications, including catalyst synthesis, organic synthesis, and surface modification.
Synthesis Analysis
5-(Dimethylamino)-1-naphthalenesulfonamide (DNSA) was used as a starting reagent in the synthesis of 2,6-disubstituted pyridines, 6-substituted 2,2′-bipyridines, and 6,6′-disubstituted 2,2′-bipyridines .Molecular Structure Analysis
The molecular formula of this compound is (CH3)2NC10H6SO2NH2 . The molecular weight is 250.32 . The InChI key is TYNBFJJKZPTRKS-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound was used as a fluorescent probe in the determination of the concentration of human carbonic anhydrase II-DNSA in solutions .Physical And Chemical Properties Analysis
The melting point of this compound is 218-221 °C (lit.) . It exhibits fluorescence with λex 280 nm; λem 470 nm (bound to carbon anhydrase) and λem 580 in ethanol .Aplicaciones Científicas De Investigación
Surface Environment Heterogeneity Studies
The fluorescence characteristics of 1-Naphthalenesulfonamide derivatives have been utilized to study the micro-heterogeneity of surface environments. For example, dansylamide groups attached to the surface of silica particles demonstrate varying fluorescence maxima dependent on the excitation wavelength. This variance is attributed to the micro-heterogeneity of the surface and the fluorophore's accessibility to solvent, offering a potential method for investigating surface environment heterogeneity at the molecular level (Lochmüller, Marshall, & Harris, 1981).
Selective Sorption and Solvation
Dansyl-labeled poly(dimethylsiloxane) (PDMS) networks show selective sorption behavior when swollen in binary mixtures of solvents. Studies involving networks labeled with 1-(dimethylamino)-5-naphthalenesulfonyl (dansyl) chromophore reveal insights into cosolvency behavior based on the solvent mixture's alkyl chain length. This selective sorption and solvation research illustrates the differences in emission energy related to the polarity of solvation shells around dansyl moieties, contributing to understanding solvent and polymer molecule distribution within networks (Leezenberg & Frank, 1995).
Photopolymerization Monitoring
Dansyl derivatives have been explored as solvatochromic fluorescent probes for monitoring the photopolymerization of dimethacrylates. The emission response of these probes during polymerization, in comparison with their emissions in solvents of differing polarities, provides valuable insights into the polymerization process's effects on the probe's environment. Such studies contribute to the development of novel methods for real-time monitoring of polymerization reactions and the design of materials with specific properties (Jager, Volkers, & Neckers, 1995).
Enzyme Inhibition Studies
The compound's derivatives have been evaluated for their enzyme inhibition activity, particularly as lipoxygenase and α-glucosidase inhibitors. Such studies contribute to identifying potential therapeutic agents for diseases where enzyme modulation plays a key role. For instance, sulfonamide derivatives of dagenan chloride have shown significant inhibition activity, presenting a basis for further exploration of these compounds as anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of N-(Triethoxysilylpropyl)dansylamide, also known as 5-(dimethylamino)-N-(3-triethoxysilylpropyl)naphthalene-1-sulfonamide or 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]-, is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known that dansylamide derivatives can interact with their targets in a variety of ways, often involving enzyme inhibition .
Biochemical Pathways
Given its target, it may influence pathways involving carbonic anhydrase 2, which plays a crucial role in maintaining acid-base balance in the body .
Propiedades
IUPAC Name |
5-(dimethylamino)-N-(3-triethoxysilylpropyl)naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O5SSi/c1-6-26-30(27-7-2,28-8-3)17-11-16-22-29(24,25)21-15-10-12-18-19(21)13-9-14-20(18)23(4)5/h9-10,12-15,22H,6-8,11,16-17H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGTUBDCLHXASR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O5SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1072183 | |
| Record name | 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1072183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70880-05-6 | |
| Record name | N-((Triethoxysilyl)propyl)dansylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70880-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(3-(triethoxysilyl)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070880056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1072183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]naphthalene-1-sulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





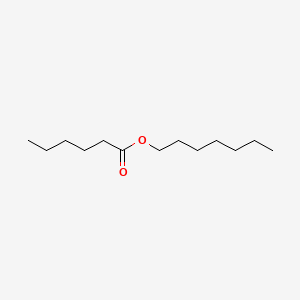
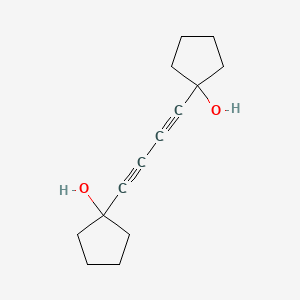
![1-[2-(2-Methoxyethoxy)ethoxy]butane](/img/structure/B1593794.png)

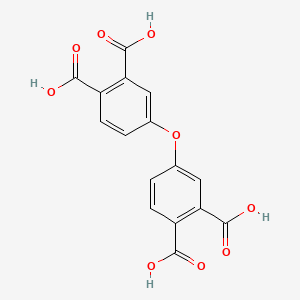

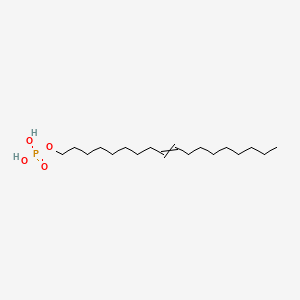
![5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1593803.png)

